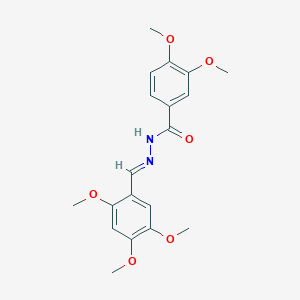
3,4-Dimethoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C19H22N2O6 and a molecular weight of 374.397 g/mol . This compound is known for its unique structural properties, which include multiple methoxy groups attached to the benzene rings. It is often used in early discovery research due to its rare and unique chemical characteristics .
Métodos De Preparación
The synthesis of 3,4-Dimethoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 2,4,5-trimethoxybenzaldehyde . The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3,4-Dimethoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzene rings can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
3,4-Dimethoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar compounds to 3,4-Dimethoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide include:
- 3,4-Dimethoxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide
- 2,4-Dihydroxy-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide
- 4-((4-Methylbenzyl)oxy)-N’-(3,4,5-trimethoxybenzylidene)benzohydrazide
These compounds share similar structural features but differ in the position and number of methoxy groups, which can influence their chemical reactivity and biological activity. The uniqueness of 3,4-Dimethoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide lies in its specific arrangement of methoxy groups, which may confer distinct properties and applications.
Propiedades
Número CAS |
474930-11-5 |
|---|---|
Fórmula molecular |
C19H22N2O6 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H22N2O6/c1-23-14-7-6-12(8-16(14)25-3)19(22)21-20-11-13-9-17(26-4)18(27-5)10-15(13)24-2/h6-11H,1-5H3,(H,21,22)/b20-11+ |
Clave InChI |
HZWIVVSPPCMZGO-RGVLZGJSSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



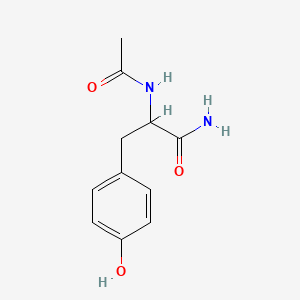
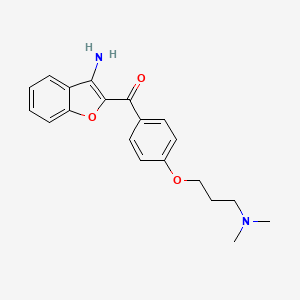
![Bicyclo[3.2.2]nonane-1,5-diamine](/img/structure/B11940771.png)
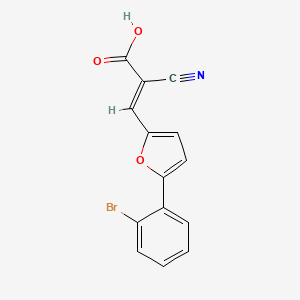

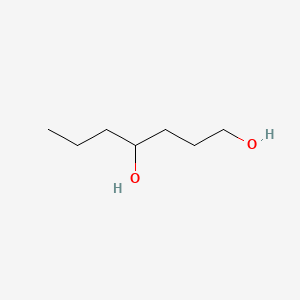

![7,8-Dichloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11940802.png)
![1-[(3,5-Dimethyl-4-isoxazolyl)methyl]-4-methylpiperidine oxalate](/img/structure/B11940804.png)




